5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide
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Overview
Description
5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide is a complex organic compound that features a combination of isoxazole, thiazole, and benzyl groups These structural motifs are significant in medicinal chemistry due to their presence in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains .
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules with potential bioactivity.
Biology: Its structural motifs are found in various bioactive compounds, making it a candidate for studying biological pathways and interactions.
Medicine: The compound’s unique structure suggests potential as a pharmaceutical agent, possibly for treating diseases where isoxazole and thiazole derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide would depend on its specific biological target. Generally, compounds with isoxazole and thiazole rings can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The molecular targets might include kinases, proteases, or other enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like isoxazole-3-carboxamide have similar core structures but different substituents, affecting their bioactivity.
Thiazole Derivatives: Thiazole-containing compounds such as thiazole-4-carboxamide share the thiazole ring but differ in other structural aspects.
Uniqueness
5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide is unique due to its combination of isoxazole, thiazole, and benzyl groups, which are not commonly found together in a single molecule. This unique structure may confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-phenyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-19(17-12-18(26-23-17)15-4-2-1-3-5-15)22-13-14-6-8-16(9-7-14)25-20-21-10-11-27-20/h1-12H,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDAGSMTKFEPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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